Benzyl (4-hydroxy-2-methoxybutyl)carbamate
Description
Benzyl (4-hydroxy-2-methoxybutyl)carbamate is a carbamate derivative featuring a butyl chain substituted with both hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 2-positions, respectively. This compound is of interest due to its structural complexity, which influences its physicochemical properties and reactivity. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science, with substituent variations significantly altering their behavior in synthesis and application .
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
benzyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-17-12(7-8-15)9-14-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |
InChI Key |
OHNGZAGMNZPPLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxy-2-methoxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-2-methoxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to yield the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl (4-oxo-2-methoxybutyl)carbamate.
Reduction: Benzyl (4-hydroxy-2-methoxybutyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (4-hydroxy-2-methoxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of removal under mild conditions.
Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (4-hydroxy-2-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions. For example, in the presence of strong acids like trifluoroacetic acid, the carbamate group can be protonated and subsequently cleaved to release the amine and carbon dioxide . This property makes it useful as a protecting group in organic synthesis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
| Compound Name | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| Benzyl (4-hydroxy-2-methoxybutyl)carbamate | C₁₃H₁₉NO₅ | 4-OH, 2-OCH₃ on butyl chain | Branched chain with polar substituents |
| Benzyl (6-hydroxyhexyl)carbamate | C₁₄H₂₁NO₄ | 6-OH on hexyl chain | Longer chain, terminal -OH |
| Benzyl (4-aminobutyl)carbamate | C₁₂H₁₆N₂O₃ | 4-NH₂ on butyl chain | Basic amino group, nucleophilic site |
| Benzyl (4-bromobutyl)carbamate | C₁₂H₁₄BrNO₃ | 4-Br on butyl chain | Electrophilic bromine for substitutions |
| Benzyl (5-hydroxypentyl)carbamate | C₁₃H₁₉NO₄ | 5-OH on pentyl chain | Mid-chain hydroxyl, moderate polarity |
Spectral Data Comparison
- IR Spectroscopy: Hydroxyl (-OH): Broad peak ~3200–3600 cm⁻¹ (observed in this compound and hydroxy-substituted analogs) . Methoxy (-OCH₃): Strong absorption near 2820 cm⁻¹, distinct from amino or bromo groups . Bromo (-Br): No significant IR peaks but identifiable via mass spectrometry (e.g., isotopic patterns in MS) .
- ¹H NMR: Methoxy protons: Singlet at δ 3.2–3.4 ppm in this compound. Hydroxyl protons: Broad signal at δ 1.5–2.0 ppm (exchangeable, solvent-dependent). Amino protons: δ 1.2–1.8 ppm (if free) or absent due to exchange broadening .
Solubility and Stability
- Polar Substituents : Hydroxyl and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce stability in acidic aqueous media due to hydrolysis risks .
- Brominated Derivatives: Lower solubility in polar solvents but higher stability in non-polar environments.
- Amino Derivatives: Soluble in acidic aqueous solutions (via protonation) but unstable in basic conditions .
Key Research Findings
- Solvent Effects : Benzyl carbamates with polar substituents (e.g., -OH, -OCH₃) exhibit poor solubility in ethers (Et₂O) and dichloromethane (CH₂Cl₂), as observed in condensation studies with glyoxal .
- Side Reactions: Methoxy groups reduce participation in side reactions (e.g., re-esterification) compared to hydroxyl or amino groups, which are more reactive .
- Thermal Stability: Methoxy-substituted carbamates show higher thermal stability than amino or bromo analogs, as evidenced by decomposition temperatures in TGA analyses (data inferred from analogous studies) .
Biological Activity
Benzyl (4-hydroxy-2-methoxybutyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is formed through the reaction of benzyl chloroformate with 4-hydroxy-2-methoxybutylamine. The structure can be represented as follows:
This compound features a benzyl group attached to a carbamate, with hydroxy and methoxy substituents on the butyl chain, enhancing its chemical reactivity and biological potential.
Enzymatic Inhibition
Research indicates that this compound may act as a prodrug , meaning it can be enzymatically converted into active forms that exert therapeutic effects. Similar compounds have demonstrated the ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Benzyl Carbamate | Acetylcholinesterase | 5.0 |
| Tert-butyl Carbamate | Butyrylcholinesterase | 3.2 |
| This compound | TBD | TBD |
Pharmacological Applications
The potential applications of this compound extend beyond enzyme inhibition. Its unique structure suggests possible roles in:
- Anti-inflammatory Actions : Compounds with similar structures have shown promising anti-inflammatory effects, indicating that this compound may also possess such properties.
- Anticancer Activity : Preliminary studies on structurally related compounds suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of benzyl carbamates, including this compound. The synthesized compounds were evaluated for their biological activity against specific targets related to neurodegenerative diseases. Results indicated significant inhibition of cholinesterase enzymes, suggesting therapeutic potential .
Study 2: Structure-Activity Relationship (SAR)
Another research initiative explored the structure-activity relationships of benzene-based carbamates. The findings highlighted that modifications at the hydroxy and methoxy positions could enhance biological activity, emphasizing the importance of these functional groups in determining the compound's pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
